molecular formula C8H10Cl2N2 B314800 5-Butyl-4,6-dichloropyrimidine

5-Butyl-4,6-dichloropyrimidine

Cat. No.: B314800
M. Wt: 205.08 g/mol
InChI Key: USPHOTDZDWBJOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Butyl-4,6-dichloropyrimidine is a versatile organic intermediate prized in research for its role as a synthetic building block. Its core value lies in the reactivity of the two chlorine atoms on the pyrimidine ring, which can be selectively displaced by various nucleophiles, such as amines and alcohols, to create a diverse library of novel substituted pyrimidines . This compound is primarily investigated as a key precursor in the synthesis of potential pharmaceutical agents. Pyrimidine derivatives are extensively studied for a range of biological activities, including anti-inflammatory effects attributed to the inhibition of vital inflammatory mediators like prostaglandin E2 and inducible nitric oxide synthase . Furthermore, the structural motif of substituted dichloropyrimidines is commonly explored in the development of antimicrobial and antiviral compounds . The butyl substituent at the 5-position contributes to the molecule's lipophilicity, which can influence its pharmacokinetic properties and interaction with biological targets. Researchers utilize this compound under the premise that it is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.08 g/mol

IUPAC Name

5-butyl-4,6-dichloropyrimidine

InChI

InChI=1S/C8H10Cl2N2/c1-2-3-4-6-7(9)11-5-12-8(6)10/h5H,2-4H2,1H3

InChI Key

USPHOTDZDWBJOQ-UHFFFAOYSA-N

SMILES

CCCCC1=C(N=CN=C1Cl)Cl

Canonical SMILES

CCCCC1=C(N=CN=C1Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 5 Butyl 4,6 Dichloropyrimidine and Analogs

Classical Approaches to 4,6-Dichloropyrimidine (B16783) Core Synthesis

The formation of the 4,6-dichloropyrimidine scaffold is a foundational step in the synthesis of a wide array of functionalized pyrimidine (B1678525) derivatives. Classical methods have been refined over the years to improve yields and scalability.

Condensation Reactions for Pyrimidine Ring Formation from Malonic Acid Diesters

A well-established method for constructing the pyrimidine ring involves the condensation of a monosubstituted malonic acid diester with a reagent like guanidine (B92328). nih.govresearchgate.netnih.gov This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide. nih.govresearchgate.netnih.gov For instance, a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines can be prepared through a modified condensation of the corresponding malonic acid diesters with guanidine. nih.govresearchgate.netnih.gov This approach allows for the introduction of various substituents at the 5-position of the pyrimidine ring, a key structural feature for tuning the biological activity of the final compounds. An improved process for producing 4,6-dihydroxypyrimidine (B14393) from malonic acid esters, formamide, and alcoholates has also been developed. google.com

Chlorination Strategies for Dihydroxypyrimidine Precursors using Vilsmeier-Haack-Arnold Reagent

The conversion of 4,6-dihydroxypyrimidine precursors to their corresponding 4,6-dichloro derivatives is a crucial step. The Vilsmeier-Haack-Arnold reagent is a highly effective agent for this transformation. nih.govresearchgate.netnih.gov This reagent, which is a substituted chloroiminium ion, facilitates the chlorination of the dihydroxypyrimidine core. wikipedia.org An optimized procedure has been developed that utilizes the Vilsmeier-Haack-Arnold reagent to convert 2-amino-4,6-dihydroxypyrimidine (B16511) analogs into novel 5-substituted 2-amino-4,6-dichloropyrimidines in high yields. nih.govresearchgate.net This method often involves the immediate deprotection of (dimethylamino)methylene protecting groups. nih.govresearchgate.net The Vilsmeier reagent is typically generated from a substituted amide and phosphorus oxychloride. wikipedia.org

Alternative Chlorinating Agents and Conditions

While the Vilsmeier-Haack-Arnold reagent is prominent, other chlorinating agents are also employed, each with its own set of reaction conditions and advantages.

Phosphoryl Chloride (POCl₃): Phosphoryl chloride is a widely used and potent chlorinating agent for converting hydroxypyrimidines to their chloro derivatives. Current time information in Bangalore, IN.nih.gov The reaction is typically conducted by heating the hydroxy-containing substrate in excess POCl₃, often in the presence of an organic base. nih.gov However, processes have also been developed that proceed without the addition of a base. google.comgoogle.com In some cases, phosphorus trichloride (B1173362) and chlorine are added during or after the reaction to facilitate the conversion. google.comgoogle.com The reaction temperature for chlorination with POCl₃ generally ranges from 60°C to 110°C. google.comgoogle.com A solvent-free method for the large-scale chlorination of hydroxypyrimidines using equimolar POCl₃ in a sealed reactor at high temperatures has also been reported, offering a more environmentally friendly and efficient process. nih.gov

Phosgene (B1210022) (COCl₂): Phosgene presents another alternative for the chlorination of 4,6-dihydroxypyrimidines. epo.org This process is typically carried out in a chlorinated solvent in the presence of a tertiary amine base, such as dimethylaniline or diisopropylethylamine. epo.org The molar ratio of the reactants is a critical parameter, with the reaction being performed in a temperature range of -10°C to 130°C. epo.org One of the challenges with large-scale POCl₃-based methods is the production of a significant amount of phosphoric acid by-product, which makes the use of phosgene an attractive alternative for industrial applications. epo.org The phosgenation of 4,6-dihydroxypyrimidine can be conducted in a monochlorobenzene solvent with a tetrabutylammonium (B224687) chloride catalyst. acs.org

Optimized and Scalable Synthetic Pathways for 5-Butyl-4,6-dichloropyrimidin-2-amine (B3268920)

The synthesis of 5-butyl-4,6-dichloropyrimidin-2-amine is of particular interest due to its potential applications in medicinal chemistry. Research has focused on developing efficient and scalable multi-step syntheses.

Multi-Step Syntheses and Overall Yield Optimization

The synthesis of 5-butyl-4,6-dichloropyrimidin-2-amine typically begins with the preparation of the corresponding 2-amino-5-butylpyrimidine-4,6-diol. This intermediate is synthesized through the condensation of butylmalonic acid diester with guanidine in the presence of sodium ethoxide. nih.gov The subsequent chlorination of the diol is then carried out using the Vilsmeier-Haack-Arnold reagent to yield the final product. nih.gov This multi-step process has been optimized to achieve high yields. For example, the synthesis of 2-amino-5-butylpyrimidine-4,6-diol has been reported with a 97% yield, and the subsequent chlorination to 5-butyl-4,6-dichloropyrimidin-2-amine has been achieved with an 87% yield. nih.gov

Below is a table summarizing the yields of key intermediates and the final product in the synthesis of 5-butyl-4,6-dichloropyrimidin-2-amine and its analogs. nih.gov

CompoundStarting MaterialReagentsYield (%)
2-Amino-5-butylpyrimidine-4,6-diolButylmalonic acid diesterGuanidine, Sodium ethoxide97
5-Butyl-4,6-dichloropyrimidin-2-amine2-Amino-5-butylpyrimidine-4,6-diolVilsmeier-Haack-Arnold reagent87
2-Amino-5-(sec-butyl)pyrimidine-4,6-diolsec-Butylmalonic acid diesterGuanidine, Sodium ethoxide93
5-(Sec-butyl)-4,6-dichloropyrimidin-2-amine2-Amino-5-(sec-butyl)pyrimidine-4,6-diolVilsmeier-Haack-Arnold reagent75
5-Benzyl-4,6-dichloropyrimidin-2-amine2-Amino-5-benzylpyrimidine-4,6-diolVilsmeier-Haack-Arnold reagent80

This table presents data on the yields of key synthetic steps for 5-butyl-4,6-dichloropyrimidin-2-amine and related analogs, based on reported research findings. nih.gov

Process Development for Large-Scale Preparation

For the practical application of 5-butyl-4,6-dichloropyrimidin-2-amine, the development of scalable synthetic processes is crucial. The optimized procedures using the Vilsmeier-Haack-Arnold reagent for the chlorination step are well-suited for larger-scale preparations due to their high yields and efficiency. nih.govresearchgate.net The use of solvent-free chlorination methods with POCl₃ also offers a promising avenue for environmentally benign and scalable production. nih.gov Furthermore, a scalable synthesis of a related compound, 5-butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine, has been developed, highlighting the potential for adapting and scaling up synthetic routes for various pyrimidine derivatives. researchgate.net The industrial production of related chloropyrimidines often involves multi-step processes that begin with readily available materials like diethyl malonate.

Purification Techniques in Dichloropyrimidine Synthesis

The purification of dichloropyrimidines, including 5-butyl-4,6-dichloropyrimidine, is a critical step to ensure the removal of reactants, byproducts, and impurities, yielding a product of high purity suitable for subsequent reactions. Common techniques employed are extraction and crystallization, often used in sequence to achieve the desired level of purity.

Extraction:

Following the synthesis of dichloropyrimidines, an aqueous workup is often the first purification step. This typically involves pouring the reaction mixture into ice water. chemicalbook.comjustia.com The pH of the aqueous solution may be adjusted to between 2 and 5 or to a basic pH of 9-10 using reagents like potassium carbonate or sodium carbonate solution. chemicalbook.comjustia.com This step helps to neutralize any remaining acidic components and precipitate the crude product.

Subsequently, solvent extraction is performed to separate the desired dichloropyrimidine from the aqueous phase. Common organic solvents used for this purpose include dichloromethane (B109758), ether, and toluene (B28343). chemicalbook.comjustia.com The choice of solvent depends on the specific properties of the target molecule and the impurities present. For instance, in the synthesis of 4,6-dichloropyrimidine, extraction with ether is a documented method. justia.com In other processes, toluene is used to extract the product after adjusting the pH. chemicalbook.com The organic extracts are then typically washed, dried, and concentrated to isolate the crude product. justia.com

Crystallization:

Crystallization is a powerful technique for achieving high purity of dichloropyrimidines. The crude product obtained after extraction is dissolved in a suitable solvent or solvent mixture and allowed to crystallize. The selection of the crystallization solvent is crucial and is based on the solubility of the dichloropyrimidine at different temperatures.

For example, in the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), the crude product was stirred in cyclohexane (B81311) at room temperature, causing the purified solid to precipitate. atlantis-press.com This solid was then collected by filtration, washed with fresh cyclohexane, and dried. atlantis-press.com Another common solvent for crystallization is n-hexane, which has been shown to yield a product with over 99% purity. In some procedures, ethanol (B145695) is added to the concentrated organic phase to induce crystallization. chemicalbook.com The process often involves stirring the mixture at a controlled temperature, such as 15°C, for a period to maximize the yield of the crystalline product before it is collected by suction filtration and dried. chemicalbook.com

For some volatile dichloropyrimidines, further purification can be achieved through distillation or sublimation. google.com

Table 1: Purification Techniques and Conditions

Technique Reagents/Solvents Conditions Outcome Reference
Extraction Dichloromethane Aqueous workup with pH adjustment (pH 4–6) Removes acidic impurities
Ether Pouring reaction mixture onto ice water, followed by washing with sodium carbonate solution Isolation of crude product justia.com
Toluene pH adjustment to 9-10 with potassium carbonate, followed by extraction Separation of product from aqueous phase chemicalbook.com
Crystallization Cyclohexane Stirring crude product at room temperature Precipitation of purified solid atlantis-press.com
n-Hexane - Yields >99% pure product
Ethanol Stirring at 15°C for 1.5 hours Induces crystallization of the product chemicalbook.com

Regioselective Synthesis of Substituted this compound Precursors

The regioselective synthesis of precursors is fundamental for the targeted construction of substituted 5-butyl-4,6-dichloropyrimidines. This involves the strategic introduction of substituents at specific positions on the pyrimidine ring. A key example that illustrates the principles of regioselective synthesis is the preparation of 5-(4-bromophenyl)-4,6-dichloropyrimidine, an important intermediate for various pharmaceutical compounds. chemicalbook.comatlantis-press.comatlantis-press.com

The synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine typically starts from commercially available p-bromophenylacetic acid or its methyl ester. atlantis-press.comgoogle.com A common synthetic route involves three main steps:

Formation of a Malonate Intermediate: Methyl p-bromophenylacetate is reacted with dimethyl carbonate in the presence of a base like sodium methoxide (B1231860) to form dimethyl 2-(4-bromophenyl)malonate. atlantis-press.comgoogle.com

Cyclization to a Dihydroxypyrimidine: The resulting malonate is then cyclized with formamidine (B1211174) hydrochloride to yield 5-(4-bromophenyl)-4,6-dihydroxypyrimidine (also known as 5-(4-bromophenyl)pyrimidine-4,6-diol). atlantis-press.comgoogle.com

Chlorination: The final step is the chlorination of the dihydroxypyrimidine intermediate. This is typically achieved by refluxing with phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline, to produce 5-(4-bromophenyl)-4,6-dichloropyrimidine. chemicalbook.com

The regioselectivity in this synthesis is established early on with the use of a 5-substituted pyrimidine precursor, 5-(4-bromophenyl)pyrimidine-4,6-diol. The subsequent chlorination reaction replaces the hydroxyl groups at positions 4 and 6 with chlorine atoms, leading to the desired 4,6-dichloro-5-phenyl substituted pyrimidine.

Similar strategies can be applied to synthesize other 5-substituted precursors. For instance, a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines were prepared through the condensation of corresponding monosubstituted malonic acid diesters with guanidine. researchgate.net These dihydroxypyrimidines were then converted to the corresponding 5-substituted 2-amino-4,6-dichloropyrimidines. researchgate.net This highlights a general and adaptable method for creating a variety of 5-substituted dichloropyrimidine precursors, which could be extended to the synthesis of precursors for this compound by starting with a butyl-substituted malonic ester.

Table 2: Key Intermediates in the Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine

Intermediate Compound Starting Material Reagents Key Transformation Reference
Dimethyl 2-(4-bromophenyl)malonate Methyl p-bromophenylacetate Dimethyl carbonate, Sodium methoxide Claisen condensation atlantis-press.comgoogle.com
5-(4-Bromophenyl)pyrimidine-4,6-diol Dimethyl 2-(4-bromophenyl)malonate Formamidine hydrochloride Cyclization atlantis-press.comgoogle.com
5-(4-Bromophenyl)-4,6-dichloropyrimidine 5-(4-Bromophenyl)pyrimidine-4,6-diol Phosphorus oxychloride (POCl₃) Chlorination chemicalbook.comatlantis-press.com

Reactivity and Derivatization Strategies of the 5 Butyl 4,6 Dichloropyrimidine Scaffold

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Dichloropyrimidine Core

The electron-deficient pyrimidine (B1678525) ring facilitates nucleophilic aromatic substitution (SNAr) reactions, allowing for the displacement of the chloro substituents at the C-4 and C-6 positions. The regioselectivity of these reactions can be influenced by the nature of the nucleophile and the reaction conditions.

The introduction of amino groups onto the 4,6-dichloropyrimidine (B16783) scaffold is a common strategy for building molecular complexity. Halogenated pyrimidines are known to readily undergo SNAr reactions with various amines. proquest.com In the case of dichloropyrimidines, the reaction often proceeds regioselectively. For 2,4-dichloropyrimidines, substitution typically occurs at the C-4 position, a preference attributed to the electronic distribution in the pyrimidine ring. wuxiapptec.com However, this selectivity can be sensitive to electronic and steric effects from other ring substituents. wuxiapptec.comnih.gov

For 4,6-dichloropyrimidines, such as the 5-butyl derivative, amination allows for the sequential introduction of amine nucleophiles. The first amination typically occurs at either the C-4 or C-6 position, which are electronically equivalent in the starting material. The introduction of the first amino group can then influence the reactivity of the remaining chlorine atom for subsequent substitutions. For instance, studies on 4,6-dichloropyrimidine show that monoamination can be achieved with various adamantane-containing amines. mdpi.com Subsequent palladium-catalyzed amination can then be used to introduce a second, different amino group. mdpi.com

The reaction of 5-butyl-4,6-dichloropyrimidine with a primary amine like n-butylamine would be expected to proceed via an SNAr mechanism to form N4-butyl-5-butyl-6-chloropyrimidin-4-amine. The reaction conditions, such as the choice of solvent (e.g., ethanol (B145695), DMF), base (e.g., triethylamine), and temperature, are crucial for optimizing the yield and controlling the extent of substitution (mono- vs. di-amination). proquest.com For example, using triethylamine (B128534) in refluxing ethanol has been shown to be a suitable condition for SNAr amination reactions on similar scaffolds. proquest.com

In addition to amination, the chlorine atoms of this compound can be displaced by oxygen nucleophiles through solvolysis or alkoxylation. These reactions typically occur when the compound is heated in an alcohol solvent, particularly in the presence of a base. The base, such as sodium hydroxide, generates alkoxide ions from the solvent, which then act as potent nucleophiles. proquest.com

Research on the related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) has shown that using alcohols as solvents can lead to competitive solvolysis reactions alongside other desired transformations. proquest.comresearchgate.net The formation of alkoxide ions can result in the substitution of one or both chlorine atoms to yield the corresponding alkoxy or dialkoxy pyrimidine derivatives. proquest.com The competition between the intended nucleophile (e.g., an amine) and the solvent-derived alkoxide is a key factor to consider when designing synthetic routes involving this scaffold. proquest.com

Amination Reactions for C-N Bond Formation (e.g., with n-butylamine to N4-BUTYL-6-CHLORO-PYRIMIDINE-4,5-DIAMINE)

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and are widely used to elaborate on halogenated heteroarenes like this compound. preprints.orgrsc.org

The Suzuki-Miyaura coupling involves the reaction of a halide with an organoboron reagent, such as a boronic acid or its ester, catalyzed by a palladium(0) complex. fishersci.es This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of the boron reagents. preprints.orgfishersci.es

The this compound scaffold is an excellent substrate for mono- or di-arylation at the C-4 and C-6 positions using the Suzuki-Miyaura reaction. Studies on the closely related 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) have demonstrated successful arylation with a variety of aryl and heteroaryl boronic acids. mdpi.comresearchgate.net Similarly, research on 2-amino-5-butyl-4,6-dichloropyrimidines has shown that Suzuki cross-coupling is a prevalent method for synthesizing di-aryl pyrimidines. nih.govcuni.cz

The reaction can be controlled to achieve either mono- or di-substitution by adjusting the stoichiometry of the boronic acid and the reaction conditions. The first arylation occurs at either the C-4 or C-6 position. The electronic properties of the introduced aryl group and the remaining chloro substituent then dictate the conditions required for a second coupling reaction. Both electron-rich and electron-poor arylboronic acids can be successfully coupled, although electron-rich boronic acids have been reported to give better yields in some systems. mdpi.com

The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection and optimization of the catalyst system and reaction conditions. This includes the palladium source, ligand, base, solvent, and temperature.

Catalyst Systems: A variety of palladium catalysts have been employed for coupling reactions on dichloropyrimidine cores. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst. mdpi.comresearchgate.netmdpi.com Other systems include those using palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with phosphine (B1218219) ligands. mdpi.com For sterically demanding couplings, catalysts with bulky ligands, such as N-heterocyclic carbenes (NHCs) like IPr, or bulky phosphines like tricyclohexylphosphine (B42057) or Ad₂PⁿBu, have proven effective in promoting the desired transformation and can influence regioselectivity. nih.govnih.gov

Reaction Conditions: The choice of base and solvent significantly impacts the reaction outcome. Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are frequently used. mdpi.comresearchgate.netmdpi.com Solvents are typically ethereal, like 1,4-dioxane (B91453) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), often with the addition of water. mdpi.comresearchgate.net Optimization studies on similar dichloropyrimidines have explored a range of conditions to maximize yield and selectivity, as summarized in the table below.

Table 1: Optimization of Suzuki-Miyaura Reaction Conditions for Dichloropyrimidine Scaffolds This table is a compilation of findings from various studies on dichloropyrimidine derivatives and may require specific adaptation for the this compound substrate.

Parameter Condition Observation Reference
Catalyst Pd(PPh₃)₄ (5 mol%) Effective for arylation of 5-substituted 4,6-dichloropyrimidines. mdpi.comresearchgate.net
Pd(PPh₃)₄ (0.5 mol%) Extremely low loading sufficient under microwave irradiation for 2,4-dichloropyrimidines. mdpi.com
Pd/IPr system Promotes C4-selective coupling in 2,4-dichloropyridines. nih.gov
Base K₃PO₄ Good yields obtained in combination with Pd(PPh₃)₄. mdpi.com
K₂CO₃ Common and effective base. researchgate.netmdpi.com
LiOᵗBu Favored exhaustive coupling over selective coupling in dichloropyridines. nih.gov
Solvent 1,4-Dioxane/H₂O Optimal solvent system for arylation with K₃PO₄ base. mdpi.com
Toluene (B28343) Effective solvent, particularly when recycled. researchgate.netacs.org
2-MeTHF/H₂O Optimal solvent for 2,4-dichloropyrimidine (B19661) coupling under microwave conditions. mdpi.com
Temperature 70-80 °C Standard reflux temperature for thermal heating. mdpi.com

Systematic screening of these parameters is crucial for developing an efficient and high-yielding protocol for the arylation of this compound, allowing for the synthesis of a diverse library of substituted pyrimidine derivatives. chemistryviews.org

Arylation with Aryl/Heteroaryl Boronic Acids at C-4 and C-6 Positions

Other Cross-Coupling Methodologies (e.g., Negishi Cross-Coupling)

Beyond the widely used Suzuki coupling, other cross-coupling methodologies like the Negishi reaction offer alternative pathways for the derivatization of the this compound scaffold. The Negishi cross-coupling, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for forming carbon-carbon bonds. illinois.edursc.org

The reactivity in Negishi couplings can be influenced by factors such as the nature of the organozinc reagent and the choice of catalyst and ligands. For instance, (C)sp²-hybridized organozinc reagents tend to transmetalate faster than their (C)sp³-hybridized counterparts. illinois.edu The choice of solvent is also critical, with more polar solvents potentially enabling the transfer of multiple aryl groups from a diarylzinc reagent. illinois.edu

Nickel-catalyzed Negishi cross-couplings have been developed for a variety of substrates, including those that are challenging for palladium-based systems. uni-muenchen.de The use of specific ligands, such as NNN-type pincer ligands in nickel-catalyzed carbonylative Negishi couplings, can help to suppress side reactions like direct Negishi coupling and β-hydride elimination, allowing for the formation of desired products with high chemoselectivity. dicp.ac.cn

Challenges in cross-coupling reactions with heteroaryl halides, such as dichloropyrimidines, can include catalyst deactivation due to chelation of the catalyst by the nitrogen atoms of the heterocyclic substrate. uni-muenchen.de However, cobalt-catalyzed Negishi cross-coupling reactions have been shown to be effective for heteroaryl-heteroaryl bond formation, mitigating the issue of catalyst deactivation often seen with palladium or nickel catalysts. uni-muenchen.de

The following table outlines key aspects of Negishi cross-coupling relevant to pyrimidine systems:

Reaction Component Influence on Reactivity Example/Observation
Organozinc ReagentHybridization state of carbon(C)sp²-Zn transmetalates faster than (C)sp³-Zn illinois.edu
Catalyst/Ligand SystemSuppression of side reactionsNNN-type pincer ligands in Ni-catalyzed reactions prevent direct coupling and β-hydride elimination dicp.ac.cn
SubstrateHeteroaryl natureCobalt catalysts can overcome catalyst deactivation by chelation in heteroaryl couplings uni-muenchen.de
SolventPolarityMore polar solvents can facilitate the transfer of multiple groups from the organozinc reagent illinois.edu

Cyclization Reactions for Fused Heterocyclic Systems

The this compound scaffold is a versatile precursor for the synthesis of a variety of fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Preparation of Novel Nucleosides and Purine (B94841) Analogs

The synthesis of novel nucleosides and purine analogs often utilizes dichloropyrimidines as key starting materials. For example, 5-amino-4,6-dichloropyrimidine (B16409) has been employed in the synthesis of various nucleoside analogs, including conformationally restricted bicyclic and spirocyclic nucleosides. sigmaaldrich.com The general strategy involves the reaction of the dichloropyrimidine with a suitable sugar or carbocyclic moiety, followed by further transformations to yield the target nucleoside. csic.es

The preparation of purine analogs from dichloropyrimidines is a well-established synthetic route. A common approach involves a two-step process where a dichloropyrimidine is first reacted with an amine to introduce a substituent at one of the chloro-positions. The resulting intermediate is then subjected to a cyclization reaction to form the fused imidazole (B134444) ring of the purine core. For instance, reacting 4,6-dichloropyrimidines with various alkylamines yields 6-chloro-diaminopyrimidine derivatives. rsc.orgrsc.org Subsequent displacement of the remaining chlorine atom and cyclization, often under basic conditions and sometimes with the aid of microwave irradiation, leads to the formation of purine analogs. rsc.orgrsc.org The specific reaction conditions, such as the choice of solvent and base, can influence the final structure, allowing for the synthesis of diversely substituted purines. rsc.orgresearchgate.net

For example, the reduction of 4,6-dichloro-5-nitropyrimidine (B16160) to 5-amino-4,6-dichloropyrimidine, followed by amination and subsequent condensation with an orthoformate, provides a route to 6-chloro-purine intermediates that can be further functionalized. rsc.org

Synthesis of Polycyclic Systems like Pyrimido-oxazepines

The this compound scaffold can also serve as a starting point for the synthesis of more complex polycyclic systems, such as pyrimido-oxazepines. These seven-membered heterocyclic systems are of interest due to their potential biological activities. researchgate.net

The synthesis of pyrimido-oxazepines from dichloropyrimidines can be achieved through multi-step sequences. For instance, 5-amino-4,6-dichloropyrimidine has been used in a three-step process to prepare pyrimido-oxazepines, with microwave heating being utilized to facilitate the reactions. sigmaaldrich.com A general approach may involve the sequential reaction of the dichloropyrimidine with a bifunctional nucleophile, such as an amino alcohol or a salicylaldehyde (B1680747) derivative, followed by an intramolecular cyclization to form the seven-membered oxazepine ring. researchgate.net

The use of microwave-assisted synthesis has been shown to be advantageous in the preparation of these fused systems, often leading to reduced reaction times and improved yields. researchgate.net

Functionalization at the 5-Position and its Influence on Reactivity

The presence of an alkyl group at the 5-position, such as a butyl group, generally acts as an electron-donating group through an inductive effect. This can influence the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions at the C4 and C6 positions. While SNAr reactions on 2,4-dichloropyrimidines typically show a preference for the C4 position, the presence of substituents at the 5- or 6-positions can alter this selectivity. researchgate.netwuxiapptec.com Strong electron-donating or electron-withdrawing groups at these positions can lead to a mixture of C4 and C2 substituted products, or even exclusive C2 substitution in some cases. wuxiapptec.com

Furthermore, the 5-position itself can be a site for functionalization, although this is less common than reactions at the chloro-substituted positions. The presence of a functional group at the 5-position, such as an aldehyde, introduces an additional electrophilic center and can direct further synthetic modifications.

In the case of 5-butyl-2-amino-4,6-dichloropyrimidine, the butyl group has been shown to be compatible with conditions required for the synthesis of these compounds from their dihydroxy precursors. nih.gov The reactivity of such compounds in biological assays can also be influenced by the nature of the 5-substituent. nih.gov

The following table highlights the influence of the 5-substituent on the reactivity of dichloropyrimidines:

5-Substituent Influence on Reactivity Example/Observation
Alkyl Group (e.g., Butyl)Electron-donating effectCan influence the regioselectivity of SNAr reactions at C4 and C6 wuxiapptec.com
Aldehyde GroupElectrophilic centerProvides a site for further synthetic elaboration, such as condensation reactions
Amino GroupNucleophilic centerCan participate in cyclization reactions to form fused heterocyclic systems

Spectroscopic and Analytical Characterization of 5 Butyl 4,6 Dichloropyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 5-butyl-4,6-dichloropyrimidine derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

In the analysis of 2-amino-5-butylpyrimidine-4,6-diol, a precursor to the chlorinated derivative, specific signals in ¹H NMR and ¹³C NMR spectra correspond to the butyl group and the pyrimidine (B1678525) ring. nih.gov For the butyl group in the diol precursor, the proton signals appear as a triplet for the terminal methyl group (H-4') around δ 0.85 ppm, and multiplets for the methylene (B1212753) groups (H-1', H-2', H-3') between δ 1.23 and 2.12 ppm. nih.gov The corresponding carbon signals for the butyl chain are observed at δ 14.22 (C-4'), 21.98 (C-3'), 22.32 (C-2'), and 31.04 (C-1'). nih.gov

Upon conversion to 2-amino-5-butyl-4,6-dichloropyrimidine, shifts in the spectral data are expected due to the change in the electronic environment caused by the chlorine atoms. Studies on related dichloropyrimidine structures confirm the utility of NMR in verifying their synthesis. researchgate.netnih.gov For instance, the ¹H NMR spectrum of 2,5-diamino-4-butylamino-6-chloropyrimidine, a related derivative, shows characteristic signals for the butylamino group, including a triplet at δ 0.95 ppm for the methyl protons and other signals for the methylene and amine protons. google.com

The following table summarizes representative NMR data for a key precursor, 2-amino-5-butylpyrimidine-4,6-diol, which informs the expected spectral features of its chlorinated derivatives. nih.gov

Compound Nucleus Chemical Shift (δ, ppm) Assignment
2-Amino-5-butylpyrimidine-4,6-diol¹H NMR10.30 (bs, 2H)2x OH
6.32 (bs, 2H)NH₂
2.12 (t, 2H)H-1' (butyl)
1.28 & 1.23 (m, 4H)H-2' & H-3' (butyl)
0.85 (t, 3H)H-4' (butyl)
¹³C NMR164.67C-4 & C-6
152.54C-2
90.36C-5
31.04C-1' (butyl)
22.32C-2' (butyl)
21.98C-3' (butyl)
14.22C-4' (butyl)

Data obtained in DMSO-d₆. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation (e.g., EI-MS, GC/MS)

Mass spectrometry (MS) is crucial for determining the molecular weight and investigating the fragmentation patterns of this compound derivatives, which helps to confirm their identity. Techniques like Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC/MS), are commonly employed. researchgate.netnih.gov

For 2-amino-5-butyl-4,6-dichloropyrimidine, GC/MS analysis revealed molecular ion peaks [M+] at m/z 219 and 221. nih.gov The presence of two peaks with an approximate intensity ratio of 3:1 is characteristic of compounds containing one chlorine atom, while the pattern for two chlorines would be more complex (approx. 9:6:1 ratio for [M+], [M+2], [M+4]). The primary fragmentation observed was the loss of a propyl group ([M+-Pr]), resulting in intense peaks at m/z 176 and 178. nih.gov This fragmentation pattern is a key identifier for the butyl substituent.

High-resolution mass spectrometry (HRMS) is also used for the precise determination of molecular formulas, as seen in the characterization of various complex pyrimidine derivatives. nih.gov

The table below presents the mass spectrometry data for a closely related compound, highlighting the key fragments.

Compound Technique m/z (Relative Intensity %) Fragment
2-Amino-5-propyl-4,6-dichloropyrimidineGC/MS-EI219, 221 (18%)[M+]
176, 178 (100%)[M+-Pr]

Data for the 5-propyl analog, 2-Amino-5-propyl-4,6-dichloropyrimidine, is shown as a reference. nih.gov

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are fundamental for both the purification of this compound derivatives and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods used. researchgate.net

GC is frequently used for purity analysis and to monitor reaction progress. In the analysis of 2-amino-5-propyl-4,6-dichloropyrimidine, a GC/MS method determined the purity to be a minimum of 99.5%, with a specific retention time (R T) of 16.03 minutes under the conditions used. nih.gov In studies of reaction mixtures involving 4,6-dichloropyrimidine (B16783), GC equipped with a flame ionization detector was used to determine the composition of samples taken from both liquid and vapor phases. acs.org

HPLC is also widely employed for purity assessment, particularly for less volatile or thermally sensitive compounds. researchgate.net For the synthesis of various pyrimidine derivatives, purification is often achieved using flash column chromatography, with Thin-Layer Chromatography (TLC) used to monitor the separation process. researchgate.netnih.gov The choice of eluent, such as a hexane (B92381) and dichloromethane (B109758) mixture, is critical for achieving effective separation. nih.gov

Vapor-Liquid Equilibrium Studies of Reaction Mixtures

Vapor-liquid equilibrium (VLE) data is essential for designing and optimizing distillation procedures used in the purification of chemical products. A study on the binary system of monochlorobenzene and 4,6-dichloropyrimidine provides insight into the phase behavior relevant to the purification of dichloropyrimidine compounds. acs.orgnih.gov Monochlorobenzene is a common solvent in the synthesis of 4,6-dichloropyrimidine (DCP), and its efficient recovery is a key part of the industrial process. acs.org

The VLE study was conducted using a modified Gillespie apparatus that allows for the circulation of both vapor and liquid phases to reach equilibrium. acs.orgresearchgate.net The system's temperature was measured precisely, and samples were taken from both the liquid and condensed vapor phases only after a steady state was achieved, indicated by a stable temperature for at least five minutes. acs.orgnih.gov The composition of these samples was then determined by gas chromatography. acs.org

The experimental data helps in understanding the non-ideal behavior of the mixture, which is crucial for accurate simulation and design of distillation columns. The study found that thermodynamic models like UNIFAC and COSMO-SAC could accurately represent the experimental VLE data. nih.gov

Parameter Description Source
System Monochlorobenzene–4,6-dichloropyrimidine acs.orgnih.gov
Apparatus Modified Gillespie VLE still with continuous circulation acs.org
Analysis Method Gas Chromatography (GC) with Flame Ionization Detector (FID) acs.org
Purpose To obtain precise phase equilibrium data for improving distillation procedures in the synthesis and purification of 4,6-dichloropyrimidine. acs.orgnih.gov

Computational Chemistry Applied to 5 Butyl 4,6 Dichloropyrimidine Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules at the quantum level. For derivatives of the 4,6-dichloropyrimidine (B16783) scaffold, DFT calculations, often using functionals like B3LYP or PBE0 with basis sets such as 6-31G* or def2-TZVP, are employed to analyze geometry, reactivity, and reaction pathways. worldscientific.comnih.govresearchgate.net These calculations provide a detailed understanding of the molecule's intrinsic characteristics. frontiersin.org

DFT calculations begin with the optimization of the molecule's geometry to find its lowest energy structure. For substituted 4,6-dichloropyrimidines, these calculations help determine key structural parameters like bond lengths, bond angles, and dihedral angles. Studies on related compounds, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) and its arylated derivatives, have used DFT to obtain their optimized three-dimensional structures. researchgate.net

For example, in studies of similar disubstituted pyrimidines, it was found that the introduction of heterocyclic nitrogen atoms can facilitate the planarization of the system compared to analogs without them. researchgate.net In one study, computational analysis of a series of 5-(4-bromophenyl)-4,6-diarylpyrimidine derivatives showed that the planarity of the molecules could be influenced by the nature of the substituents. researchgate.net The butyl group at the 5-position of the pyrimidine (B1678525) ring, due to its flexibility, can adopt various conformations. While specific studies on 5-butyl-4,6-dichloropyrimidine are limited, research on other alkyl-substituted systems suggests that computational methods can effectively model these conformational preferences to identify the most stable arrangement, which is crucial for understanding receptor binding and reactivity. chemrxiv.org

Reactivity descriptors derived from DFT calculations offer profound insights into the chemical behavior of molecules. Key among these are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. frontiersin.org

In studies of various 4,6-disubstituted pyrimidine derivatives, FMO analysis has been used to understand their electronic properties and potential reactivity. nih.govfrontiersin.org For instance, in a series of 4,6-disubstituted pyrimidine-based kinase inhibitors, the HOMO energy levels ranged from -5.99 to -6.43 eV, indicating their electron-donating capabilities. nih.gov

Table 1: Frontier Molecular Orbital Energies for Selected 4,6-Disubstituted Pyrimidine Analogs Calculated using DFT (B3LYP/6-31G)*

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
Compound 5 -6.91-1.535.38 frontiersin.org
Compound 9 -6.64-1.714.93 frontiersin.org
Compound 10 -7.21-1.785.43 nih.gov
Compound 11 -7.53-2.624.91 nih.gov
Compound 12 -7.27-1.765.51 nih.gov
Compound 14 -6.89-1.615.28 nih.gov

Molecular Electrostatic Potential (MEP) maps are another powerful tool. They visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For substituted dichloropyrimidines, MEP maps typically show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring, indicating their susceptibility to electrophilic attack or involvement in hydrogen bonding. researchgate.netresearchgate.net The regions around the chlorine atoms and the C-H bonds often exhibit positive potential (blue), highlighting them as potential sites for nucleophilic attack. researchgate.net This information is invaluable for predicting how the molecule will interact with other reagents or biological targets. mdpi.com

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by modeling the entire reaction coordinate, including reactants, products, intermediates, and transition states. The 4,6-dichloropyrimidine scaffold is a common precursor for synthesizing more complex molecules, frequently through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. researchgate.netresearchgate.netfrontiersin.org

Computational studies can help rationalize the observed regioselectivity and efficiency of these reactions. For example, by calculating the energies of potential transition states, researchers can determine the most favorable reaction pathway. While specific mechanistic models for this compound are not detailed in the available literature, studies on related systems provide a framework. For instance, computational experiments on the oxidation of similar nitrogen-containing heterocycles have been used to distinguish between different potential mechanisms, such as a single electron transfer (SET) followed by a hydrogen atom transfer (HAT) versus a direct hydride transfer. rsc.org Such modeling can clarify the role of catalysts, solvents, and substituents in directing the reaction outcome. rsc.org

Investigation of Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potentials)

Quantitative Structure-Activity Relationship (QSAR) Studies for Synthesized Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. worldscientific.com For pyrimidine derivatives, which are known to exhibit a wide range of pharmacological effects, QSAR is a valuable tool in drug discovery. rsc.orgresearchgate.net

The QSAR process involves several key steps. First, a dataset of pyrimidine analogs with experimentally measured biological activity (e.g., anticancer or anti-inflammatory) is compiled. researchgate.net Next, a variety of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including physicochemical, electronic, and topological properties. Often, quantum chemical descriptors derived from DFT calculations, such as HOMO/LUMO energies, dipole moment, and surface area, are included to capture detailed electronic features. worldscientific.com

Using statistical methods, a mathematical model is then developed that correlates a selection of these descriptors with the observed biological activity. worldscientific.com This resulting QSAR equation can then be used to predict the activity of new, yet-to-be-synthesized analogs. This predictive capability allows chemists to prioritize the synthesis of the most promising candidates, saving time and resources. worldscientific.com A robust QSAR model is rigorously validated to ensure its predictive power. researchgate.net In one study on pyrimidine and uracil (B121893) derivatives, a data-driven machine learning QSAR model was developed and then blindly validated by synthesizing new compounds and testing their antiproliferative activity, showing a close match between predicted and experimental results. researchgate.net

Applications of 5 Butyl 4,6 Dichloropyrimidine and Its Derivatives As Precursors

Development of Bioactive Pyrimidine (B1678525) Derivatives with Anti-inflammatory Activity

Derivatives of 5-Butyl-4,6-dichloropyrimidine have been extensively investigated for their potential as anti-inflammatory agents. These compounds have shown promise in modulating key inflammatory pathways, including the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).

Inhibition of Nitric Oxide (NO) Production by Derived Compounds

A significant body of research has focused on the ability of pyrimidine derivatives to inhibit the production of nitric oxide, a key mediator in the inflammatory response. Studies have shown that 2-amino-4,6-dichloropyrimidine (B145751) derivatives, including those with a butyl group at the C-5 position, can effectively suppress immune-activated NO production. researchgate.netnih.gov

In one study, a series of 5-substituted 2-amino-4,6-dichloropyrimidines were synthesized and evaluated for their in vitro NO inhibitory activity in mouse peritoneal cells. nih.gov The results indicated that these compounds, irrespective of the substituent at the 5-position, demonstrated inhibitory effects on NO production. researchgate.netnih.gov For instance, while the 5-fluoro derivative was the most potent with an IC50 of 2 µM, other derivatives, including the butyl-substituted analog, also showed significant activity with IC50 values ranging from 9–36 µM. researchgate.netnih.gov This suggests that the 2-amino-4,6-dichloropyrimidine scaffold itself is crucial for the observed NO-inhibitory activity. cuni.cz

Further research has led to the development of compounds like WQE-134, a dual inhibitor of both nitric oxide and prostaglandin E2 production, which has demonstrated potent anti-inflammatory properties. researchgate.net The development of such dual inhibitors highlights the therapeutic potential of targeting multiple inflammatory pathways simultaneously. researchgate.net

Modulation of Prostaglandin E2 (PGE2) Generation by Pyrimidine Analogs

In addition to inhibiting NO production, derivatives of this compound have been shown to modulate the generation of prostaglandin E2 (PGE2), another critical inflammatory mediator. researchgate.netnih.gov The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the suppression of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. rsc.org

Research has revealed that polysubstituted pyrimidines can be potent inhibitors of PGE2 production. nih.gov Interestingly, the length of the C-5 substituent has been shown to influence this activity. While initial findings suggested that 5-butyl derivatives exhibited prominent potency, a later study demonstrated that pyrimidines with shorter C-5 substituents could lead to even higher potency in inhibiting PGE2 production. nih.gov For example, 2-amino-4,6-diphenylpyrimidine was identified as a highly effective inhibitor of PGE2 production, with an IC50 value of 3 nM. nih.gov

A significant breakthrough in this area was the discovery that certain 5-substituted pyrimidine derivatives can simultaneously reduce both NO and PGE2 production. researchgate.netgoogle.com This dual-action capability makes these compounds particularly promising candidates for the treatment of inflammatory diseases. google.com The lead compound, 5-butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine, emerged from these studies as a potent inhibitor of PGE2 production and has been the subject of further preclinical evaluation. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Investigations of Substituted Pyrimidines

Structure-activity relationship (SAR) studies have been instrumental in optimizing the anti-inflammatory properties of pyrimidine derivatives. These investigations have explored how different substituents on the pyrimidine ring affect biological activity, guiding the design of more potent and selective inhibitors.

One key finding from SAR studies is the importance of the C-5 position. The nature of the substituent at this position can significantly impact both NO and PGE2 inhibitory activity. For instance, replacing the butyl group at the C5 position with less lipophilic and more hydrophilic aliphatic moieties has been explored to enhance water solubility, a crucial property for drug candidates. nih.gov While these modifications sometimes led to weaker inhibitory activity, a derivative with a tetraoxadodecyl group at the C5 position showed a 32-fold increase in water solubility with only a slight reduction in PGE2 inhibition. nih.gov

The substitution pattern at the C-4 and C-6 positions has also been a major focus. The introduction of (hetero)aryl substituents through Suzuki-Miyaura or Stille cross-coupling reactions on 4,6-dichloropyrimidines has yielded a large library of compounds with significant NO inhibitory activity. researchgate.net These studies have demonstrated that the anti-inflammatory activity is not solely dependent on the 5-butyl group but can be fine-tuned by modifications throughout the pyrimidine scaffold.

Synthesis of Compounds with Potential Antiviral Properties

The pyrimidine scaffold is a well-known pharmacophore in antiviral drug discovery. researchgate.netmdpi.com While the primary focus of this article is on anti-inflammatory applications, it is noteworthy that 2-amino-4,6-dichloropyrimidine, the core structure from which 5-butyl derivatives are made, has been reported to inhibit the replication of a broad range of viruses. nih.gov This antiviral activity is attributed to the prevention of viral particle maturation. nih.gov

Building on this, researchers have synthesized various 2,4-diaminopyrimidine (B92962) derivatives with the aim of developing new antiviral agents. iiarjournals.org These efforts have involved modifying the substituents at different positions on the pyrimidine ring to enhance antiviral efficacy. iiarjournals.org The versatility of the this compound precursor allows for the introduction of diverse functional groups, which could lead to the discovery of novel compounds with significant antiviral potential.

Building Blocks for Complex Heterocyclic Systems and Libraries

Beyond its direct applications in synthesizing bioactive molecules, this compound is a valuable building block for the construction of more complex heterocyclic systems and chemical libraries. mdpi.comrsc.org The two reactive chlorine atoms provide sites for sequential or simultaneous nucleophilic substitution reactions, enabling the creation of a wide array of derivatives. mdpi.com

Future Research Trajectories in 5 Butyl 4,6 Dichloropyrimidine Chemistry

Exploration of Novel and Environmentally Benign Synthetic Routes

The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. bohrium.com Modern chemistry is increasingly driven by the principles of "green chemistry," which prioritizes the reduction of hazardous substances and the development of eco-friendly processes. benthamscience.com Future research on 5-Butyl-4,6-dichloropyrimidine will likely focus on developing synthetic pathways that are not only efficient but also environmentally sustainable.

Key areas of exploration include:

Microwave-Assisted Synthesis: This technology can dramatically reduce reaction times, improve yields, and often allows for the use of less noxious solvents. researchgate.netrsc.org

Novel Catalytic Systems: The use of heterogeneous or reusable catalysts, such as nanomaterials or solid-supported catalysts, can simplify product purification, reduce waste, and lower costs. benthamscience.comrsc.orgtandfonline.com

Green Solvents: Replacing traditional organic solvents with environmentally benign alternatives like water or magnetized deionized water is a significant goal. bohrium.com One-pot, multicomponent reactions in these solvents represent a highly efficient and clean synthetic strategy. bohrium.com

Catalyst-Free Conditions: Developing reactions that can proceed efficiently without a catalyst under mild conditions, for example in magnetized water, offers substantial advantages in terms of cost, simplicity, and environmental impact. bohrium.com

Table 1: Comparison of Synthetic Approaches for Pyrimidine Synthesis

Feature Traditional Synthetic Routes Future Environmentally Benign Routes
Solvents Often uses volatile and toxic organic solvents. Emphasizes green solvents like water or solvent-free conditions. bohrium.comtandfonline.com
Catalysts May use homogeneous catalysts that are difficult to separate and recycle. Focuses on recyclable solid-supported or nanomaterial catalysts. benthamscience.comtandfonline.com
Energy Source Conventional heating requiring longer reaction times. Microwave irradiation for rapid and efficient heating. rsc.org
Efficiency Often involves multiple steps with purification after each stage. Aims for one-pot, multicomponent reactions to improve atom economy. bohrium.com

| By-products | Can generate significant amounts of non-recyclable waste. | Designed to minimize by-products and environmental pollution. tandfonline.com |

Design and Development of Highly Selective Derivatization Methodologies

The two chlorine atoms at the C4 and C6 positions of this compound are excellent leaving groups, making them ideal sites for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. researchgate.netnih.gov A primary challenge and a significant area for future research is the development of methodologies that can selectively modify one chlorine atom while leaving the other intact, or introduce two different substituents in a controlled, stepwise manner.

Future research directions in derivatization will likely include:

Regioselective SNAr Reactions: Fine-tuning reaction conditions (temperature, base, solvent) to favor substitution at either the C4 or C6 position. This allows for the sequential introduction of different nucleophiles, such as various amines or alkoxides, to create complex, unsymmetrically substituted pyrimidines. nih.gov

Selective Cross-Coupling Reactions: Expanding the use of palladium-catalyzed reactions like the Suzuki-Miyaura coupling to introduce a wide variety of aryl and heteroaryl groups. researchgate.netresearchgate.net Research into optimizing catalyst systems and reaction conditions is needed to improve yields, especially when working with electron-deficient pyrimidines which can sometimes deactivate the catalyst. researchgate.net

Orthogonal Strategies: Developing synthetic plans where the reactivity of the two chlorine atoms can be differentiated based on orthogonal reaction conditions, enabling the construction of highly complex molecular architectures from a simple starting material.

Table 2: Key Derivatization Methodologies for Dichloropyrimidine Scaffolds

Reaction Type Description Example Reagents
Nucleophilic Aromatic Substitution (SNAr) Stepwise replacement of chlorine atoms with nucleophiles like amines or alkoxides. nih.gov Anilines, piperazines, sodium methoxide (B1231860). nih.gov
Suzuki-Miyaura Coupling Palladium-catalyzed reaction to form C-C bonds with boronic acids or esters. researchgate.netresearchgate.net Arylboronic acids, heteroarylboronic acids. researchgate.net
Buchwald-Hartwig Amination Palladium-catalyzed formation of C-N bonds. researchgate.net Primary and secondary amines.

| Sonogashira Coupling | Palladium-catalyzed reaction to form C-C bonds with terminal alkynes. researchgate.net | Phenylacetylene, propargyl alcohol. |

Discovery of Unprecedented Biological Activities through Pyrimidine Scaffold Diversification

The pyrimidine core is a well-established pharmacophore, and its derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. nih.govgsconlinepress.commdpi.com By systematically diversifying the this compound scaffold using the selective methodologies described above, researchers can generate large libraries of novel compounds for biological screening. This exploration of "chemical space" is a promising strategy for discovering compounds with new or improved therapeutic potential. nih.gov

Key research trajectories include:

Targeted Library Synthesis: Creating focused libraries of derivatives designed to interact with specific biological targets, such as protein kinases, enzymes, or receptors. For example, derivatives of dichloropyrimidines have been investigated as inhibitors of nitric oxide (NO) production, which is relevant to inflammation. nih.govresearchgate.net

Broad Biological Screening: Testing new derivatives against a wide array of cell lines and biological assays to identify unexpected activities. mdpi.com Studies have shown that even small modifications to the pyrimidine ring or its substituents can significantly alter biological function. nih.gov

Structure-Activity Relationship (SAR) Studies: Once an active compound ("hit") is identified, SAR studies are conducted by synthesizing and testing closely related analogues to understand which structural features are essential for the observed activity. rsc.org For instance, a study on 2-amino-4,6-dichloropyrimidines found that the nature of the substituent at the C5 position significantly influenced their ability to inhibit NO production. nih.govresearchgate.net A derivative of the target compound, N4-butyl-6-chloropyrimidine-4,5-diamine, has been identified as a potential inhibitor of heat shock protein 90 (Hsp90), a target in cancer research. smolecule.com

Table 3: Examples of Biological Activities of Derivatized Pyrimidine Scaffolds

Pyrimidine Derivative Class Biological Target/Activity Potency Example (IC₅₀) Citation
5-Fluoro-2-amino-4,6-dichloropyrimidine Nitric Oxide (NO) Production Inhibition 2 µM nih.govresearchgate.net
5-Butyl-2-amino-4,6-dichloropyrimidine Nitric Oxide (NO) Production Inhibition 9-36 µM range nih.govresearchgate.net
Pyrimidine-Pyridine Hybrids COX-2 Enzyme Inhibition 0.25 µM rsc.org
Pyrano[2,3-d]pyrimidines COX-2 Enzyme Inhibition 0.04 µmol rsc.org

Advancements in Computational Prediction of Pyrimidine Reactivity and Properties

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. nih.govwjarr.com These methods allow for the in-silico prediction of molecular structures, properties, and reactivity, providing valuable insights that can guide and accelerate experimental work. acs.org For this compound and its derivatives, computational studies can predict which synthetic routes will be most favorable and which derivatives are most likely to possess desired biological activities.

Future research will leverage computational tools to:

Predict Reactivity: Calculate quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO). wjarr.comscirp.org The energy gap between these orbitals (ΔE) is a key indicator of chemical reactivity and kinetic stability. wjarr.com These calculations can help predict the most likely sites for electrophilic or nucleophilic attack, guiding derivatization strategies. wjarr.com

Model Structure-Activity Relationships (QSAR): Develop quantitative structure-activity relationship (QSAR) models that correlate calculated molecular descriptors (e.g., dipole moment, polarizability, lipophilicity) with experimental biological activity. scirp.org Such models can be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis. scirp.org

Simulate Receptor-Ligand Interactions: Employ molecular docking simulations to predict how pyrimidine derivatives will bind to the active sites of biological targets like enzymes or receptors. This provides a structural basis for understanding biological activity and is crucial for the rational design of more potent and selective inhibitors. wjarr.comnih.gov

Estimate Physicochemical Properties: Accurately compute properties like acidity (pKa) and solubility, which are critical for drug development. nih.gov DFT models have shown excellent agreement with experimental values for pyrimidine compounds. nih.gov

Table 4: Key Computational Descriptors and Their Significance for Pyrimidine Chemistry

Computational Descriptor Definition Predicted Property/Significance Citation
EHOMO Energy of the Highest Occupied Molecular Orbital Electron-donating ability; higher values indicate a better electron donor. wjarr.comscirp.org
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Electron-accepting ability; lower values indicate a better electron acceptor. wjarr.com
Energy Gap (ΔE) Difference between ELUMO and EHOMO Chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. wjarr.com
Electrophilicity Index (ω) A measure of the energy stabilization when a system acquires additional electronic charge. Predicts electrophilic character; higher values indicate a better electrophile. wjarr.com

| Dipole Moment (µD) | A measure of the separation of positive and negative charges in a molecule. | Indicates polarity and can influence solubility and molecular interactions. | scirp.org |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.